molecular formula C27H22N4O4 B12193342 N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B12193342
M. Wt: 466.5 g/mol
InChI Key: IPSNGYROXJKSSD-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small-molecule compound featuring a benzofuran core substituted with a phenylcarbonyl group at the 2-position and a methyl group at the 3-position. The 6-position of the benzofuran is linked via an amide bond to a butanamide chain terminating in a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety.

Crystallographic analysis of such compounds often employs the SHELX software suite, which has been widely used for small-molecule refinement and structure determination since its inception . The robustness of SHELX in handling complex heterocyclic systems, such as benzofuran and benzotriazin derivatives, underscores its utility in elucidating the three-dimensional conformation and intermolecular interactions of this compound.

Properties

Molecular Formula

C27H22N4O4

Molecular Weight

466.5 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C27H22N4O4/c1-17-20-14-13-19(16-23(20)35-26(17)25(33)18-8-3-2-4-9-18)28-24(32)12-7-15-31-27(34)21-10-5-6-11-22(21)29-30-31/h2-6,8-11,13-14,16H,7,12,15H2,1H3,(H,28,32)

InChI Key

IPSNGYROXJKSSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the phenylcarbonyl group. The benzotriazinyl group is then attached through a series of substitution reactions. The final step involves the formation of the butanamide chain under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct data on the target compound’s analogs, a structural comparison can be inferred based on common pharmacophores and substituent effects. Below is a comparative analysis with two hypothetical analogs (derived from general heterocyclic chemistry principles) and the compound in :

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity Refinement Tools
Target Compound Benzofuran 3-methyl, 2-phenylcarbonyl, 6-amide-linked benzotriazinone Hypothesized kinase inhibition SHELX
Compound Benzodioxin Methylsulfonylamino, 3-methoxybenzyl, propylamino carbonyl Possible protease inhibition Not specified
Hypothetical Analog 1 Benzofuran 2-acetyl, 6-amide-linked quinazolinone Anticancer (EGFR inhibition) SHELXL
Hypothetical Analog 2 Benzotriazinone 4-oxo, 3-alkylamide side chain Antimicrobial (β-lactamase inhibition) OLEX2/SHELX

Key Observations:

Core Heterocycles: The target compound’s benzofuran-benzotriazinone hybrid contrasts with the benzodioxin core in ’s compound. Benzofuran derivatives are often associated with kinase inhibition due to their planar aromatic systems, whereas benzodioxins (e.g., ) may target proteases or GPCRs .

Substituent Effects: The phenylcarbonyl group at the benzofuran 2-position in the target compound enhances π-π stacking in enzyme active sites, a feature absent in ’s methylsulfonylamino-benzodioxin. The 4-oxo-benzotriazinone moiety in the target compound may mimic adenine in ATP-binding pockets, a trait shared with quinazolinone-based kinase inhibitors.

Synthesis and Refinement: SHELX’s role in refining such compounds (as noted in ) highlights the importance of crystallography in validating substituent orientations, particularly for amide-linked side chains .

Research Findings and Limitations

  • SHELX’s Utility : The target compound’s structural complexity necessitates high-resolution refinement, achievable via SHELXL’s robust algorithms for handling disordered atoms and twinned crystals .
  • Gaps in Evidence : Direct pharmacological or thermodynamic data (e.g., IC50, binding affinity) for the target compound and its analogs are absent in the provided materials. Comparative studies would require experimental validation of substituent contributions to potency and selectivity.

Biological Activity

The compound N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, with a molecular formula of C27H22N4O4 and a molecular weight of approximately 466.5 g/mol, has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure features a benzofuran core, which is known for its diverse biological activities, combined with a benzotriazinyl moiety that enhances its pharmacological profile. The presence of multiple functional groups allows for various interactions with biological targets.

Table 1: Structural Overview

FeatureDescription
Molecular FormulaC27H22N4O4
Molecular Weight466.5 g/mol
IUPAC NameThis compound
CAS Number929963-01-9

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

In vitro assays demonstrated that related benzofuran compounds exhibited IC50 values as low as 0.1 μM against leukemia cells (K562 and HL60) without affecting normal cells . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the benzofuran ring significantly enhance cytotoxicity.

The anticancer activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth. For example, it has been suggested that the compound interacts with the serine-threonine kinase AKT pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Table 2: Biological Activities and Mechanisms

Activity TypeCell LineIC50 ValueMechanism of Action
CytotoxicityK5620.1 μMInhibition of AKT signaling pathway
CytotoxicityHL605 μMInduction of apoptosis
AntiproliferativeA549 (Lung)16.4 μMSelective inhibition of PLK1 PBD

Pharmacological Applications

The unique structural components of this compound suggest potential applications in treating various malignancies. Its dual heterocyclic structure may enhance its interaction with multiple biological targets compared to simpler analogs.

Potential Therapeutic Uses

  • Cancer Treatment : Due to its cytotoxic properties against leukemia and lung cancer cells.
  • Antiproliferative Agent : Potential use in inhibiting tumor growth through targeted pathways.
  • Inhibition of HIF Pathway : Similar compounds have been shown to inhibit hypoxia-inducible factors involved in cancer progression .

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